2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL is a complex organic compound with a unique structure that includes a hydroxyethyl group, a trimethyloxan group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL typically involves multiple steps:
Formation of the Trimethyloxan Group: This step involves the cyclization of a suitable precursor to form the oxan ring structure.
Introduction of the Propynyl Group: The propynyl group is introduced through a reaction involving a suitable alkyne precursor.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the propynyl group, converting it to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study the effects of its functional groups on biological systems. Its hydroxyethyl group, in particular, can interact with biological molecules, making it useful in biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the propynyl and trimethyloxan groups can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: This compound has a similar oxan ring structure but differs in the presence of a vinyl group instead of a propynyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups but lacks the oxan and propynyl groups.
Uniqueness
2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]amino]ethanol |
InChI |
InChI=1S/C15H27NO3/c1-14(2)6-4-7-15(3,19-14)8-5-9-16(10-12-17)11-13-18/h17-18H,4,6-7,9-13H2,1-3H3 |
InChI Key |
JBFXOOTXVNWYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN(CCO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.